molecular formula C13H20ClNO B1433554 4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride CAS No. 1803583-67-6

4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride

Cat. No.: B1433554
CAS No.: 1803583-67-6
M. Wt: 241.76 g/mol
InChI Key: SRGLUGWHLACLRM-UHFFFAOYSA-N
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Description

4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C13H20ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride typically involves the reaction of 2-methylbenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .

Comparison with Similar Compounds

    4-[(2-Methylphenyl)methyl]piperidine: Lacks the hydroxyl group present in 4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride.

    4-[(2-Methylphenyl)methyl]piperidin-4-one: Contains a ketone group instead of the hydroxyl group.

    4-[(2-Methylphenyl)methyl]piperidin-4-amine: Contains an amine group instead of the hydroxyl group.

Uniqueness: this compound is unique due to the presence of both the piperidine ring and the hydroxyl group, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[(2-methylphenyl)methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-12(11)10-13(15)6-8-14-9-7-13;/h2-5,14-15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGLUGWHLACLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCNCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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